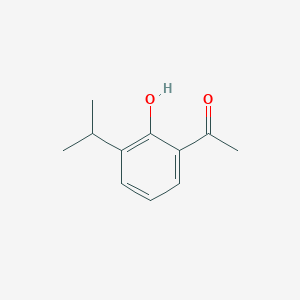
Biphenyl-4,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4,4'-dicarboxylic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of acetophenone, characterized by the presence of a hydroxy group and an isopropyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biphenyl-4,4'-dicarboxylic acid can be synthesized through a multi-step reaction starting from 2-Hydroxy-3-isopropylbenzoic acid. The process involves the following steps :
- Dissolve 2-Hydroxy-3-isopropylbenzoic acid in tetrahydrofuran and chill to -75°C.
- Add methyllithium in diethyl ether and stir overnight at ambient temperature.
- Quench the mixture with methanol, concentrate under reduced pressure, and add ethyl acetate.
- Wash the mixture with hydrochloric acid, water, and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude product.
- Purify the product through chromatography on silica gel.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Biphenyl-4,4'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Biphenyl-4,4'-dicarboxylic acid has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Biphenyl-4,4'-dicarboxylic acid involves its interaction with molecular targets and pathways . The compound can undergo electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product.
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyphenyl)ethanone
- 1-(3-Hydroxyphenyl)ethanone
- 1-(4-Hydroxyphenyl)ethanone
Uniqueness: Biphenyl-4,4'-dicarboxylic acid is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(3)12)11(9)13/h4-7,13H,1-3H3 |
Clé InChI |
UFDZOCDZIJSGPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(=O)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)




![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)


![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)


